Acid yellow 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL

Synonyms

Canonical SMILES

Chemical Identity and Characterization

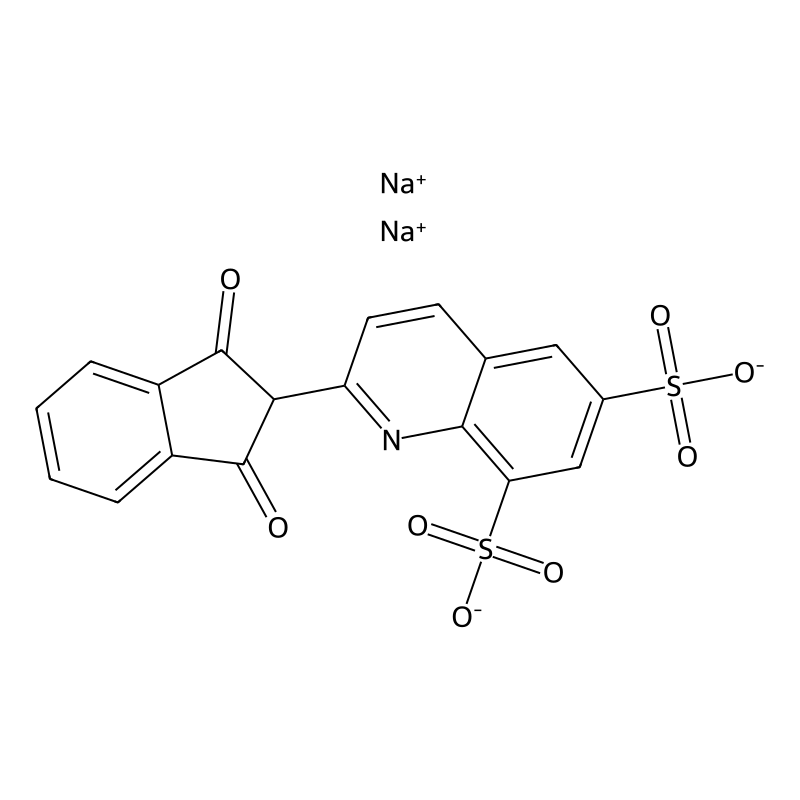

- AY3 is a mixture of disodium salts of mono- and disulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione [EWG Skin Deep® | What is Acid Yellow 3 (Uncertified D&C Yellow No. 10), ].

- Research has identified the presence of additional unidentified peaks in its chemical composition, highlighting a lack of complete characterization of the substance SCCS Scientific Opinion on Acid Yellow 3 (submission II) - SCCS/1631/21, [PubMed: )].

Safety Assessment

- Scientific evaluations by regulatory bodies have focused on its safety for use in cosmetics, particularly hair dyes [opinion of the SCCNFP on C54, Acid Yellow 3 - European Commission, [EC europa eu]].

- These assessments have identified a need for further data on the toxicological profile, including stability under different conditions [OPINION on Acid Yellow 3 – C054 (CAS No. 8004-92-0, EC. No 305-897-5) Submission II - Public Health - European Commission, [health.ec.europa.eu]].

Acid Yellow 3, also known as Quinoline Yellow or C.I. 47005, is a synthetic organic compound primarily used as a dye. It is a mixture of disodium salts of the mono- and disulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. The compound has a molecular formula of C18H9NO8S2Na2 and a molar mass of approximately 477.4 g/mol . Acid Yellow 3 is characterized by its bright yellow color and is soluble in water due to the presence of sulfonate groups, which enhance its solubility compared to other similar dyes .

The mechanism of action for Quinoline Yellow WS is primarily related to its interaction with light. The aromatic rings in its structure absorb specific wavelengths of light, resulting in the observed yellow color []. In cell biology applications, the dye accumulates in acidic compartments due to electrostatic interactions with negatively charged biomolecules [].

Acid Yellow 3 exhibits stability under normal conditions but can undergo degradation when exposed to extreme temperatures, resulting in the release of toxic fumes, including nitrogen oxides and carbon monoxide . The dye does not chemically react with hair or skin; instead, it adheres to surfaces, allowing for temporary coloring effects that last for one to two washes . Its absorption spectrum peaks at approximately 414 nm, which is significant for its application in various industries .

The synthesis of Acid Yellow 3 involves several steps typically starting from quinoline derivatives. The primary method includes sulfonation processes that introduce sulfonic acid groups into the quinoline structure, followed by neutralization to form sodium salts. This method ensures the production of both mono- and disulfonated forms of the dye, which are essential for achieving desired solubility and color properties .

Acid Yellow 3 stands out due to its specific formulation as a temporary hair dye that does not chemically alter the substrate but rather adheres to it, providing vibrant color without lasting effects after washing . Its unique combination of properties makes it particularly valuable in cosmetic applications while maintaining regulatory compliance regarding safety.

The industrial production of quinoline-based dyes, including Acid Yellow 3, has evolved significantly since the late 19th century through the development of various synthetic methodologies. These historical processes established the foundation for modern manufacturing approaches and continue to influence contemporary production strategies [1] [2] [3].

The synthesis of the core quinoline structure in Acid Yellow 3 relies on established quinoline formation reactions that have been refined over more than a century of industrial development. The primary precursor compound, 2-(2-quinolinyl)-1,3-indandione, represents a fusion of quinoline chemistry with indane-1,3-dione chemistry, requiring specialized synthetic approaches [4] [2].

The Skraup synthesis, developed in 1880, established the fundamental approach for quinoline production using aniline, glycerol, and sulfuric acid in the presence of nitrobenzene as an oxidizing agent [3]. This process operates at temperatures between 140-160°C and typically achieves yields of 60-80%, making it suitable for large-scale basic quinoline production. The reaction mechanism involves the initial formation of acrolein from glycerol dehydration, followed by nucleophilic addition with aniline and subsequent cyclization [3].

The Friedländer synthesis, introduced in 1882, provided an alternative route using 2-aminobenzaldehyde and carbonyl compounds, operating at lower temperatures (100-150°C) with improved yields of 70-85% [3]. This method became particularly valuable for producing substituted quinolines required for specialized dye applications. The process involves condensation reactions followed by intramolecular cyclization under acidic conditions.

For the specific production of 2-(2-quinolinyl)-1,3-indandione, the fusion synthesis approach developed in early industrial practice involved heating quinaldine with phthalic anhydride at elevated temperatures. Historical manufacturing utilized temperatures between 180-200°C in dichlorobenzene solvent, achieving moderate yields but requiring substantial purification steps [1].

The Russian patent methodology described by Fedorov and colleagues represents a refined approach to quinoline yellow production, utilizing liquid-phase interaction of quinaldine and phthalic anhydride in dichlorobenzene at 180-200°C [1]. This process demonstrates the evolution from solid-state fusion reactions to more controlled liquid-phase syntheses that enable better temperature control and product quality.

Modern Sulfonation Techniques for Mono- and Disulfonated Derivatives

Contemporary industrial production of Acid Yellow 3 relies on sophisticated sulfonation methodologies that provide precise control over the degree of sulfonation and the ratio of monosulfonated to disulfonated products [4] [5] [6] [7]. The sulfonation of 2-(2-quinolinyl)-1,3-indandione represents a critical step that determines the final properties and performance characteristics of the dye.

Oleum-Based Sulfonation Processes

Oleum sulfonation remains the predominant industrial method for producing Acid Yellow 3, utilizing concentrated sulfuric acid containing dissolved sulfur trioxide in concentrations ranging from 20-65% SO₃ [8] [9]. The process operates at controlled temperatures between 25-60°C to minimize side reactions and prevent degradation of the quinoline chromophore [8].

The mechanism involves electrophilic aromatic substitution where sulfur trioxide acts as the primary electrophile. The reaction proceeds through formation of a sigma complex intermediate, followed by proton elimination to yield the sulfonated product [6] [9]. The selectivity for monosulfonation versus disulfonation depends on the SO₃ concentration, temperature, and reaction time, with typical mono:disulfonate ratios ranging from 3:1 to 1:1 [8].

Industrial oleum sulfonation utilizes batch reactors equipped with efficient heat removal systems due to the highly exothermic nature of the reaction. The reaction mixture temperature must be maintained below 35°C for optimal product quality, with heat removal accomplished through external heat exchangers or jacketed reactor systems [8].

Advanced Sulfonation Technologies

Falling film reactor technology represents a significant advancement in continuous sulfonation processes, providing improved heat management and consistent product quality [10]. These systems enable precise control of residence time and temperature distribution, resulting in selectivities of 90-95% and better control over the mono:disulfonate ratio [10].

Ionic liquid sulfonation using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) offers a green chemistry approach with exceptional selectivity and mild reaction conditions [5]. This method operates at 50-70°C with selectivities reaching 92-99% and enables tunable mono:disulfonate ratios from 1:0 to 1:3 depending on stoichiometric control [5]. The ionic liquid can be recovered and regenerated, making this approach environmentally sustainable.

Mechanochemical sulfonation using sodium hydrogen sulfate and phosphorus pentoxide under high-speed ball milling conditions provides a solvent-free alternative [7]. While achieving moderate selectivities of 70-85%, this method eliminates organic solvents and operates at room temperature, offering significant environmental advantages [7].

Process Control and Optimization

Modern sulfonation processes incorporate advanced process control systems to maintain consistent product quality. Real-time monitoring of temperature, pH, and reaction progress enables precise adjustment of operating parameters [11]. The equilibrium nature of aromatic sulfonation requires careful control of water removal to drive the reaction to completion [6].

Continuous flow processes utilizing microreactor technology provide enhanced control over reaction parameters, achieving selectivities of 95-99% with precise control over product distribution [5]. These systems enable rapid heat and mass transfer, reducing side reactions and improving overall process efficiency.

Purification Protocols and Batch Standardization

The purification of technical Acid Yellow 3 represents a critical aspect of manufacturing that directly impacts product quality, color purity, and regulatory compliance [4] [12] [13]. Technical grade material obtained directly from sulfonation contains significant quantities of inorganic salts, unreacted starting materials, and sulfonated by-products that must be removed to achieve pharmaceutical and food-grade specifications.

Organic Amine Salt Purification

The most effective purification method involves the formation of organic amine salts of the sulfonated quinoline derivatives, as described in the pioneering work by Cook and colleagues [4]. This process utilizes tertiary octylamine or diphenylguanidine to form water-insoluble amine salts that can be separated from inorganic contaminants.

The process begins with dissolution of technical Acid Yellow 3 in dilute aqueous sodium hydroxide at pH 7.5-8.5 and elevated temperature (60-65°C) [4]. The clarified solution is then treated with organic amine to precipitate the amine salts, which are collected by filtration and washed with organic solvents such as chlorobenzene to remove residual impurities [4].

Regeneration of the purified sodium salts involves treatment of the amine salts with dilute sodium hydroxide (pH 11.0-12.0), causing separation of the free amine while maintaining the Acid Yellow 3 in solution as sodium salts [4]. This method achieves purities of 92-98% with salt removal efficiencies of 95-99% and color content enhancement of 25-40% [4].

Crystallization and Recrystallization Methods

Controlled crystallization from water-ethanol systems provides an alternative purification approach, particularly suitable for large-scale operations [12] [14]. The process involves controlled supersaturation and nucleation to produce uniform crystals with reduced impurity incorporation [12].

The crystallization process must account for various impurity incorporation mechanisms, including surface deposition, occlusion, and solid solution formation [14]. Surface washing protocols using saturated solutions of the pure compound can effectively remove surface-deposited impurities, while more aggressive purification requires recrystallization or advanced separation techniques [12].

Membrane filtration technologies offer intermediate purification capabilities with industrial scalability [15]. These systems achieve purities of 88-95% with salt removal efficiencies of 85-95%, making them suitable for applications requiring moderate purity levels [15].

Quality Control and Batch Standardization

Industrial batch standardization protocols ensure consistent product quality across production runs through implementation of comprehensive testing and documentation procedures [13] [16] [17]. Each batch undergoes analytical testing including high-performance liquid chromatography analysis to determine mono- and disulfonated component ratios, total color content, and impurity levels [18] [19].

The European Medicines Agency specifications require Acid Yellow 3 to contain 85-93.7% monosulfonated derivatives and 3.6-13.8% disulfonated components, with strict limits on inorganic salts, heavy metals, and organic impurities [18] [19]. Batch certification requires documentation of all raw materials, process parameters, and analytical results to ensure traceability and regulatory compliance [17].

Standard operating procedures for each manufacturing step ensure reproducible processing conditions and minimize batch-to-batch variation [13] [17]. Temperature, pH, reaction time, and purification parameters are monitored and documented throughout the production process to maintain consistent product quality [17].

Aluminum Lake Formation and Stabilization Mechanisms

The formation of aluminum lakes from Acid Yellow 3 involves complex coordination chemistry between the sulfonated quinoline chromophore and aluminum cations, resulting in insoluble pigments with enhanced stability and performance characteristics [20] [21] [22] [23]. These aluminum complexes provide improved lightfastness, thermal stability, and chemical resistance compared to the parent water-soluble dye.

Coordination Chemistry and Complex Formation

Aluminum lake formation involves chelation of aluminum cations by the sulfonated quinoline ligands through multiple coordination sites [24] [25] [26]. The aluminum cation, with its small crystal radius of 0.675 Å and hard Lewis acid character, preferentially coordinates with hard Lewis base sites including sulfonate groups, quinoline nitrogen, and carbonyl oxygen atoms [25].

The coordination process typically involves displacement of water molecules from the aluminum hydration sphere by the organic ligand, forming more thermodynamically stable chelate complexes [24] [26]. The formation of five- and six-membered chelate rings provides enhanced stability compared to simple coordination compounds [26].

The stoichiometry of aluminum lake formation depends on the pH, aluminum concentration, and ligand-to-metal ratio [25] [23]. At pH values between 4.5-6.5, aluminum exists primarily as hexaaquo complexes and partially hydrolyzed species, which facilitate coordination with the organic chromophore [25].

Formation Methodologies and Process Control

Direct precipitation methods involve mixing aqueous solutions of Acid Yellow 3 with aluminum sulfate at controlled pH and temperature conditions [20] [22]. The process typically operates at pH 4.5-6.5 and temperatures of 60-80°C to ensure complete precipitation and optimal particle characteristics [22].

pH-controlled addition techniques provide enhanced control over particle size and morphology by gradually adjusting the solution pH to facilitate slow, controlled precipitation [22] [23]. This approach yields particles in the 0.5-2 μm range with improved color stability and lightfastness ratings of 7-8 [22].

Temperature gradient methods involve heating the reaction mixture through a controlled temperature profile to optimize crystal growth and particle properties [22]. These processes can achieve thermal stability ratings of 260-310°C while maintaining good color characteristics [22].

Stabilization Mechanisms and Performance Enhancement

The enhanced stability of aluminum lakes results from multiple stabilization mechanisms including electrostatic interactions, coordination bonding, and crystal lattice incorporation [22] [23] [27]. The formation of insoluble aluminum complexes reduces the mobility of the chromophore, improving resistance to photodegradation and thermal decomposition [22].

Chelation with aluminum cations creates a protective coordination environment around the quinoline chromophore, reducing exposure to oxidative degradation pathways [23]. The aluminum coordination sphere shields reactive sites on the organic molecule while maintaining the electronic structure responsible for color [23].

The crystal structure of aluminum lakes incorporates the organic chromophore within an inorganic matrix, providing physical protection against environmental factors [27]. This hybrid organic-inorganic structure combines the optical properties of the organic dye with the stability characteristics of inorganic pigments [27].

Thermal analysis of aluminum lakes demonstrates improved decomposition temperatures compared to the parent dye, with onset degradation temperatures typically 50-100°C higher than the uncomplexed chromophore [22] [23]. This enhanced thermal stability results from the coordination bonding and the protective aluminum environment [22].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2096 of 2170 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

1803038-62-1

Wikipedia

Use Classification

Methods of Manufacturing

Quinoline Yellow is manufactured by sulphonating 2-(2-quinolyl)indane-1,3-dione or a mixture containing about two-thirds 2-(2-quinolyl)indane-1,3-dione and one third 2-(2-(6- methylquinolyl))indane-1,3-dione.

General Manufacturing Information

C.I. Acid Yellow 3: ACTIVE

The color additive D&C Yellow No. 10 is a mixture of the sodium salts of the mono- and disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3 (2H)-dione consisting principally of the sodium salts of 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-6-quinolinesulfonic acid and 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-8-quinolinesulfonic acid with lesser amounts of the disodium salts of the disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.

Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.

D&C Yellow No. 13 is a water soluble anionic dye.

The name D&C Yellow No. 10 can be used only when applied to batches of color that have been certified according to the United States certification regulations. The CFTA Adopted Name for non-certified batches of this color is Acid Yellow 3.

Analytic Laboratory Methods

Acid Blue 9, Acid Violet 17, Quinoline Yellow, Acid Red 51, Acid Red 87, and Acid Red 92 along with N-benzyl-N-ethylaniline sulfonic acid (BEASA), a synthetic precursor, were identified and measured in colored wastewater samples from a municipal treatment plant. Continuous flow fast-atom bombardment mass spectrometry was used to analyze BEASA. Liquid chromatography with ultraviolet detection was used to analyze the other dyes, but its lack of selectivity required prior isolation of the analytes from interfering compounds by solid-phase extraction onto C18 extraction disks and onto cartridges packed with strong anion-exchange resins...

Dates

2: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of D&C Yellow No. 11 (CAS No. 8003-22-3) in F344/N Rats (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1997 Apr;463:1-190. PubMed PMID: 12587013.

3: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of Turmeric Oleoresin (CAS No. 8024-37-1) (Major Component 79%-85% Curcumin, CAS No. 458-37-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1993 Aug;427:1-275. PubMed PMID: 12616304.